![molecular formula C12H12N2O2 B2990413 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411195-32-7](/img/structure/B2990413.png)

1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

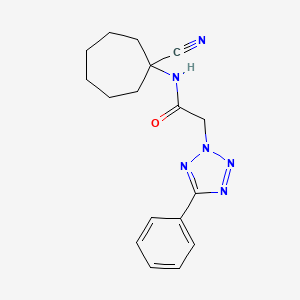

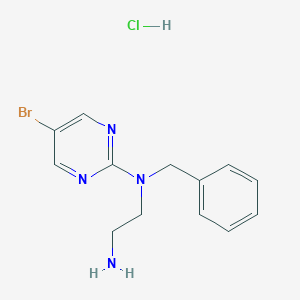

1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole, also known as OXPHOS inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in studying cellular respiration and metabolism. In

Scientific Research Applications

Synthesis and Characterization The synthesis of derivatives related to 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole and their characterization through various spectroscopic methods have been a significant area of research. Studies have focused on the synthesis of oxadiazole and pyrazole novel derivatives, exploring their chemical reactivity, molecular docking, and potential antimicrobial activities. For example, computational and pharmacological evaluations have assessed these derivatives for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating their broad application in medicinal chemistry (Faheem, 2018).

Antimicrobial and Antioxidant Activities The antimicrobial and antioxidant properties of these compounds have been extensively explored. Novel compounds exhibiting significant antibacterial properties have been synthesized, providing insights into the potential therapeutic applications of these derivatives. These studies involve the cyclization of various alkoxyphenyl and furan-2-yl prop-2-en-1-one derivatives, demonstrating their efficacy against a range of bacterial strains and indicating promising antibacterial activities compared to standard drugs (Rani et al., 2015).

Anticancer Applications The anticancer potential of 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole derivatives has been a significant focus, with various studies investigating their effectiveness in inhibiting cancer cell growth. Synthesis of ferrocenyl pyrazole-containing chiral aminoethanol derivatives and their evaluation against lung cancer cells have shown that these compounds can suppress cancer cell growth, suggesting their potential as novel therapeutic agents in cancer treatment (Shen et al., 2012).

Anti-inflammatory and Analgesic Effects Research into the anti-inflammatory and analgesic effects of these compounds has demonstrated their potential in treating inflammatory conditions. The synthesis and evaluation of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors have highlighted their potent anti-inflammatory activity, presenting a promising avenue for the development of new anti-inflammatory drugs (Bansal et al., 2014).

Mechanism of Action

Target of Action

It is structurally related to phenylpyrazole insecticides, which are known to target glutamate-activated chloride channels in insects .

Mode of Action

Phenylpyrazole insecticides, including potentially 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole, function by blocking these chloride channels . This blockage disrupts the normal functioning of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

Given its potential similarity to phenylpyrazole insecticides, it may interfere with the normal functioning of the nervous system in insects .

Result of Action

If it acts similarly to phenylpyrazole insecticides, it could cause disruption of the nervous system leading to paralysis and death in insects .

properties

IUPAC Name |

1-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-5-12(16-9-10-8-15-10)11(4-1)14-7-3-6-13-14/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABWCABPSARRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)

![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)

![4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide](/img/structure/B2990345.png)

![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)

![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)